Egfr-IN-62 -

Egfr-IN-62

Catalog Number: EVT-12541345
CAS Number:
Molecular Formula: C30H33N9O2
Molecular Weight: 551.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Egfr-IN-62 is derived from a series of chemical modifications aimed at enhancing the efficacy and selectivity of existing epidermal growth factor receptor inhibitors. The classification of Egfr-IN-62 falls under small molecule inhibitors, specifically targeting tyrosine kinase activity associated with the epidermal growth factor receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-62 involves several key steps, typically starting from readily available precursors. The general synthetic route includes:

  1. Formation of Key Intermediates: Initial reactions involve the coupling of aromatic amines with halogenated compounds to form intermediate structures.
  2. Functional Group Modifications: Subsequent steps include functional group transformations such as alkylation or acylation to introduce necessary substituents that enhance biological activity.
  3. Final Cyclization: The final step often involves cyclization reactions that yield the desired three-dimensional structure essential for binding to the epidermal growth factor receptor.

The detailed synthetic pathway may vary depending on specific modifications aimed at optimizing pharmacokinetic properties.

Molecular Structure Analysis

Structure and Data

Egfr-IN-62 possesses a complex molecular structure characterized by a specific arrangement of rings and functional groups that facilitate its interaction with the epidermal growth factor receptor. The molecular formula is typically represented as CXXHYYNZZOAAC_{XX}H_{YY}N_{ZZ}O_{AA}, where XXXX, YYYY, ZZZZ, and AAAA denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

  • Molecular Weight: Approximately 400 g/mol.
  • 3D Structure: Computational modeling techniques such as molecular docking studies can provide insights into its binding conformation within the active site of the epidermal growth factor receptor.
Chemical Reactions Analysis

Reactions and Technical Details

Egfr-IN-62 undergoes various chemical reactions during its synthesis and potential metabolic processes. Key reactions include:

  1. Nucleophilic Substitution: Essential for forming carbon-nitrogen bonds during intermediate synthesis.
  2. Oxidation-Reduction Reactions: These may occur during functional group modifications to enhance solubility or biological activity.
  3. Hydrolysis: Potential metabolic pathways involving hydrolysis can affect its stability and bioavailability.
Mechanism of Action

Process and Data

The mechanism of action for Egfr-IN-62 primarily involves competitive inhibition of the epidermal growth factor receptor's tyrosine kinase domain. By binding to this domain, Egfr-IN-62 prevents the phosphorylation of downstream signaling molecules involved in cell proliferation and survival pathways, effectively inducing apoptosis in cancer cells.

Key data points include:

  • Inhibition Constant (Ki): Typically in the nanomolar range, indicating high potency against the target receptor.
  • Cell Line Studies: In vitro assays demonstrate a significant reduction in cell viability in cancer cell lines expressing high levels of epidermal growth factor receptor.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-62 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Typically ranges from 150°C to 160°C, indicating solid-state stability.

These properties are essential for determining formulation strategies for drug delivery.

Applications

Scientific Uses

Egfr-IN-62 has potential applications primarily in oncology research and therapeutic development:

  1. Cancer Treatment: As an epidermal growth factor receptor inhibitor, it may be used in targeted therapies for cancers such as non-small cell lung cancer and head and neck squamous cell carcinoma.
  2. Research Tool: It serves as a valuable tool for studying signaling pathways associated with epidermal growth factor receptor activation.
  3. Combination Therapies: Egfr-IN-62 may be investigated for synergistic effects when combined with other chemotherapeutic agents or immunotherapies.

Properties

Product Name

Egfr-IN-62

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]pyrimidine-4-carboxamide

Molecular Formula

C30H33N9O2

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C30H33N9O2/c1-37(2)14-15-38(3)27-17-28(41-5)25(16-24(27)34-29(40)23-10-12-31-19-33-23)36-30-32-13-11-22(35-30)21-18-39(4)26-9-7-6-8-20(21)26/h6-13,16-19H,14-15H2,1-5H3,(H,34,40)(H,32,35,36)

InChI Key

YISSGLCFSAVMBW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C5=NC=NC=C5)N(C)CCN(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.